Z-Thr(tBu)-OH
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Overview
Description
Z-Thr(tBu)-OH: N-Benzyloxycarbonyl-O-tert-butyl-L-threonine , is a derivative of the amino acid threonine. This compound is widely used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the benzyloxycarbonyl (Z) group and the tert-butyl (tBu) group provides stability and prevents unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(tBu)-OH typically involves the protection of the hydroxyl and amino groups of threonine. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Protection of the Amino Group: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate.
Deprotection: The tert-butyl dimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of threonine are reacted with TBDMS-Cl and Cbz-Cl under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Z-Thr(tBu)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Formation of Z-Thr(tBu)-one.
Reduction: Formation of threonine after deprotection.
Substitution: Formation of Z-Thr(tBu)-X, where X is the substituent.
Scientific Research Applications
Chemistry: Z-Thr(tBu)-OH is extensively used in peptide synthesis as a building block. Its protective groups allow for selective reactions, making it ideal for synthesizing complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of threonine residues in proteins.
Medicine: this compound is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with specific biological activities.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mechanism of Action
Z-Thr(tBu)-OH exerts its effects through its protective groups. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions during peptide synthesis. The tert-butyl group protects the hydroxyl group, allowing for selective reactions at other sites. These protective groups are removed under specific conditions, revealing the reactive threonine residue for further reactions.
Comparison with Similar Compounds
Z-Ser(tBu)-OH: Similar to Z-Thr(tBu)-OH but with serine instead of threonine.
Z-Tyr(tBu)-OH: Contains tyrosine instead of threonine.
Z-Ala(tBu)-OH: Contains alanine instead of threonine.
Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tert-butyl protective groups. This combination provides stability and selectivity, making it highly valuable in peptide synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYMOTAFFJDTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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